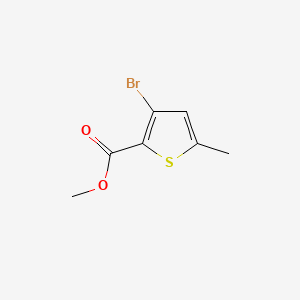

Methyl 3-bromo-5-methylthiophene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

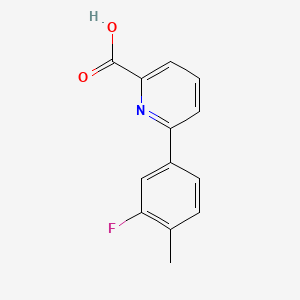

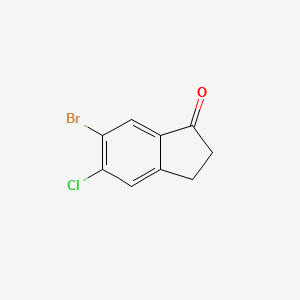

“Methyl 3-bromo-5-methylthiophene-2-carboxylate” is a chemical compound with the molecular formula C7H7BrO2S . It is used in diverse scientific research, including organic synthesis, pharmaceutical development, and material science applications.

Molecular Structure Analysis

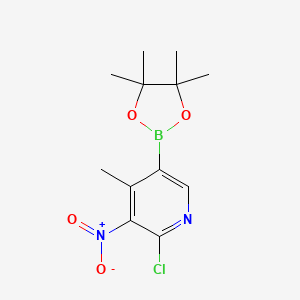

The molecular structure of “this compound” can be represented by the InChI code:InChI=1S/C7H7BrO2S/c1-4-3-5(8)6(11-4)7(9)10-2/h3H,1-2H3 . This compound has a molecular weight of 235.10 g/mol . Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not found in the searched resources, thiophene derivatives are known to be used in the synthesis of polythiophenes .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 235.10 g/mol . It has a computed XLogP3-AA value of 2.9, indicating its lipophilicity . It has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 233.93501 g/mol . The topological polar surface area is 54.5 Ų .科学的研究の応用

Organic Materials Synthesis

Methyl 3-bromo-5-methylthiophene-2-carboxylate plays a crucial role in the synthesis of organic electronic materials. For instance, its derivative, 2-aryl-4-bromo-5-methylthiophenes, results from selective direct arylation with aryl bromides. This reaction is pivotal for creating functional materials used in electronics due to its high yield and selectivity, bypassing the need for oxidative insertion of bromine in the thiophene ring (Vamvounis & Gendron, 2013).

Chemical Synthesis Advancements

In chemical synthesis, this compound derivatives are useful in forming biheteroaryls, with high yields being achieved when combined with various heteroaromatics. This approach helps prevent dimer or oligomer formation, which is often a challenge in synthetic chemistry (Fu, Zhao, Bruneau, & Doucet, 2012).

Photoactive Material Development

Another application is in the development of photoactive materials. For instance, the synthesis of novel photochromic dithienylethene compounds, which are important in the field of materials science, especially for their reversible photo-switching properties. These compounds are synthesized using derivatives of this compound (Liu, Yang, & Yu, 2008).

Polymer Chemistry

In polymer chemistry, the compound contributes to the synthesis of new types of substituted polythiophenes. These polymers, such as Poly(3,3‴-dimethyl-(2,2′:5′,2′:5′,2‴)tetrathiophene)), are significant due to their unique structural features, such as exact methyl side group positioning, which is crucial in applications like organic semiconductors (Fell, Mårdalen, Samuelsen, Hofsløkken, & Carlsen, 1993).

作用機序

Target of Action

Methyl 3-bromo-5-methylthiophene-2-carboxylate is a chemical compound with the molecular formula C7H7BrO2S2 Thiophene derivatives, which this compound is a part of, have been known to exhibit a variety of biological effects .

Mode of Action

Thiophene derivatives are known to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Thiophene derivatives are known to be involved in a variety of biochemical pathways .

Pharmacokinetics

It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . It is also known to inhibit CYP1A2, an enzyme involved in drug metabolism .

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

特性

IUPAC Name |

methyl 3-bromo-5-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2S/c1-4-3-5(8)6(11-4)7(9)10-2/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJFMUPYFABQHRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C(=O)OC)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679873 |

Source

|

| Record name | Methyl 3-bromo-5-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1257535-60-6 |

Source

|

| Record name | Methyl 3-bromo-5-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Amino-ethyl)-1H-[1,2,3]triazole-4-carboxylic acid cyclopropylamide](/img/no-structure.png)

![6-Methyl-2-[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B578306.png)